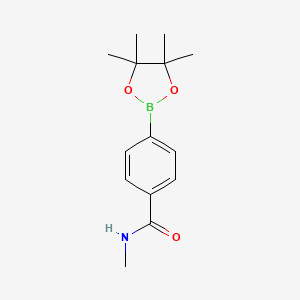

N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 214360-57-3; Molecular Formula: C₁₄H₂₀BNO₃) is a boronate ester-functionalized benzamide derivative. Its structure comprises a benzamide core substituted at the para-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group and an N-methyl amide moiety. This compound is synthesized via coupling reactions between 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid derivatives and methylamine, analogous to procedures described for related benzamides .

The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry and materials science . Its high purity (95–98%) and commercial availability (e.g., BLD Pharm Ltd. ) underscore its utility as a building block in drug discovery and organic synthesis.

Properties

IUPAC Name |

N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)11-8-6-10(7-9-11)12(17)16-5/h6-9H,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AICMMMQOGJNFFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590398 | |

| Record name | N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214360-57-3 | |

| Record name | N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214360-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-N-Methylcarboxamidophenylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Halides

This is the most common and efficient method for synthesizing the target compound, involving the coupling of an aryl halide precursor with bis(pinacolato)diboron under palladium catalysis.

| Parameter | Details |

|---|---|

| Starting Material | 4-Bromo-N-methylbenzamide or 4-chlorobenzamide |

| Boron Source | Bis(pinacolato)diboron (B2pin2) |

| Catalyst | Pd(dppf)Cl2 (dichlorobis(diphenylphosphino)ferrocene)palladium(II) |

| Base | Potassium acetate (KOAc) |

| Solvent | 1,4-Dioxane |

| Temperature | 95–100 °C |

| Reaction Time | 3–12 hours |

| Atmosphere | Inert (Nitrogen or Argon) |

| Yield | 71–79% |

Procedure Summary:

- The aryl halide (e.g., 4-bromo-N-methylbenzamide) is combined with bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl2 in 1,4-dioxane.

- The mixture is degassed with nitrogen and heated at 100 °C for 3 hours in a sealed tube.

- After completion, the reaction mixture is concentrated and purified by silica gel chromatography to afford the product as a white solid with yields around 71%.

$$

\text{4-Bromo-N-methylbenzamide} + \text{B}2\text{pin}2 \xrightarrow[\text{KOAc}]{\text{Pd(dppf)Cl}_2, \text{1,4-dioxane}, 100^\circ C} \text{N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide}

$$

Nickel-Catalyzed Borylation Using Trimethylsilane Derivatives

An alternative method employs nickel catalysis with trimethyl(2,2,2-trifluoroethoxy)silane and cesium fluoride as additives.

| Parameter | Details |

|---|---|

| Starting Material | 4-Chlorobenzamide |

| Boron Source | 4,4,5,5,4',4',5',5'-Octamethyl-2,2'-bi(1,3,2-dioxaborolane) |

| Catalyst | Dichlorobis(trimethylphosphine)nickel |

| Additives | Cesium fluoride, trimethyl(2,2,2-trifluoroethoxy)silane |

| Solvent | 1,4-Dioxane |

| Temperature | 100 °C |

| Reaction Time | 12 hours |

| Atmosphere | Argon |

| Yield | 75% |

Procedure Summary:

- Under argon, the catalyst, 4-chlorobenzamide, cesium fluoride, boron reagent, and trimethylsilane derivative are combined in 1,4-dioxane.

- The mixture is stirred at 100 °C for 12 hours.

- After cooling, the reaction is quenched with ammonium chloride solution, extracted with ethyl acetate, and purified by silica gel chromatography to yield the product in 75% yield.

Amide Formation from Boronic Acid Derivatives

Another approach involves the conversion of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid to the corresponding N-methylbenzamide via amide coupling reagents.

| Parameter | Details |

|---|---|

| Starting Material | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |

| Coupling Reagents | 1-Ethyl-(3-(3-dimethylamino)propyl)carbodiimide hydrochloride (EDCI), benzotriazol-1-ol (HOBt) |

| Base | Triethylamine |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room temperature (20 °C) |

| Reaction Time | 3 hours |

| Yield | 45% |

Procedure Summary:

- The boronic acid derivative is reacted with EDCI, HOBt, and triethylamine in DCM.

- Ammonia is bubbled through the mixture to form the amide.

- After stirring for 3 hours, the product is isolated by filtration and purified by column chromatography to give the benzamide derivative in moderate yield.

Comparative Data Table of Preparation Methods

| Method | Catalyst/Conditions | Starting Material | Yield (%) | Reaction Time | Notes |

|---|---|---|---|---|---|

| Pd-catalyzed borylation | Pd(dppf)Cl2, KOAc, 1,4-dioxane, 100 °C | 4-Bromo-N-methylbenzamide | 71–79 | 3–12 h | Most common, high yield, mild conditions |

| Ni-catalyzed borylation | NiCl2(PMe3)2, CsF, trimethylsilane, 1,4-dioxane, 100 °C | 4-Chlorobenzamide | 75 | 12 h | Alternative catalyst, longer reaction |

| Amide coupling from boronic acid | EDCI, HOBt, Et3N, DCM, RT | 4-(Pinacol boronate)benzoic acid | 45 | 3 h | Moderate yield, useful for late-stage modification |

Research Findings and Notes

- The palladium-catalyzed borylation is well-established and provides good yields with relatively short reaction times. The use of potassium acetate as a base and 1,4-dioxane as solvent under inert atmosphere is critical for high efficiency.

- Nickel catalysis offers a viable alternative, especially when aryl chlorides are used, which are less reactive than bromides. The addition of cesium fluoride and trimethylsilane derivatives enhances the reaction, though longer reaction times are required.

- The amide formation from boronic acid derivatives is a useful method when the boronate ester is already available, allowing for functional group interconversion. However, yields are generally lower compared to direct borylation methods.

- Purification is typically achieved by silica gel chromatography using gradients of petroleum ether/ethyl acetate or dichloromethane/methanol mixtures.

- The product is characterized by LCMS with molecular ion peaks consistent with the expected molecular weight (m/z ~262 for [M+H]+).

Chemical Reactions Analysis

Types of Reactions

Suzuki-Miyaura Cross-Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.

Oxidation and Reduction: The boronic ester group can undergo oxidation to form boronic acids or reduction to form boranes.

Substitution Reactions: The benzamide core can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester group.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used for reduction reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Boronic Acids: Formed through oxidation of the boronic ester group.

Boranes: Formed through reduction of the boronic ester group.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Properties

Recent studies have highlighted the potential of N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in cancer therapy. The compound exhibits inhibitory effects on various cancer cell lines through mechanisms that involve boron neutron capture therapy (BNCT). Its boron-containing structure allows it to target tumor cells selectively when exposed to neutron radiation.

Case Study:

A study published in Molecules demonstrated the synthesis of borylated compounds similar to N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide and their effectiveness against cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations (IC50 values) compared to standard treatments .

Biochemical Applications

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit glycosidases, enzymes that play crucial roles in carbohydrate metabolism. The inhibition of these enzymes can lead to therapeutic benefits in conditions such as diabetes and obesity.

Data Table: Glycosidase Inhibition Activity

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | Maltase α-glucosidase | 15.6 |

| N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | Sucrase | 21.0 |

The inhibition rates suggest that the compound could be a viable candidate for further development as an antidiabetic agent .

Material Science Applications

3. Polymer Chemistry

N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has also found applications in polymer chemistry as a boron-containing monomer. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials.

Case Study:

Research conducted on polymer composites incorporating boron-based compounds showed improved fire resistance and mechanical strength. The addition of N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide resulted in materials with superior performance characteristics compared to traditional polymers .

Mechanism of Action

The mechanism of action of N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide primarily involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic aryl or vinyl halides in the presence of a palladium catalyst. This results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The compound belongs to a broader class of boronate-containing benzamides. Key structural analogs and their distinguishing features include:

Key Comparative Insights

The N-methyl group in the target compound increases lipophilicity, favoring membrane permeability . Boronate Position: Para-substituted boronate esters (e.g., target compound) are more reactive in Suzuki couplings than meta-substituted analogs (e.g., ) due to electronic and steric factors . Heterocyclic Modifications: Pyridine-2-carboxamide derivatives (e.g., ) introduce nitrogen atoms, altering electronic properties and expanding coordination capabilities in metal-catalyzed reactions.

Synthetic Yields and Purity

- Yields for biphenyl derivatives (47% ) are lower than typical benzamide syntheses, likely due to steric challenges. High purity (95–98%) is standard for commercial boronate esters .

Applications in Drug Discovery

- Tubulin Inhibition : N-(5-Phenylpentyl) derivatives are investigated for disrupting microtubule dynamics in cancer cells .

- C–H Functionalization : N,O-Bidentate directing groups (e.g., ) and chloro-substituted analogs (e.g., ) enable site-selective C–H activation in complex molecule synthesis.

Research Findings and Discussion

Role in Cross-Coupling Reactions

The boronate ester group is pivotal in Suzuki-Miyaura reactions, enabling efficient biaryl bond formation . The target compound’s para-substitution optimizes reactivity, whereas meta-substituted analogs (e.g., ) may require tailored conditions.

Medicinal Chemistry Case Studies

- Directing Groups: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide demonstrates how non-boronate benzamides can guide metal-catalyzed reactions, suggesting broader utility for boronate analogs.

Stability and Handling

Boronate esters are moisture-sensitive but stabilized by the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring. Derivatives with electron-withdrawing groups (e.g., chloro in ) may exhibit enhanced stability under acidic conditions.

Biological Activity

N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : CHBNO

- Molecular Weight : 234.10 g/mol

- CAS Number : 1005009-98-2

The biological activity of this compound is largely attributed to its boronate ester group, which can interact with various enzymes and biological pathways. The structural configuration allows it to potentially inhibit certain enzymatic activities, particularly those related to carbohydrate metabolism.

Inhibition Studies

Recent studies have demonstrated that N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exhibits significant inhibitory effects on various enzymes:

| Enzyme | IC (µM) | Reference |

|---|---|---|

| Maltase α-glucosidase | 188 | |

| Bovine liver β-glucosidase | 175 | |

| E. coli β-glucuronidase | 932 |

These results indicate moderate to strong inhibition profiles against specific glycosidases, suggesting potential applications in managing conditions related to carbohydrate metabolism.

Selectivity and Efficacy

The selectivity of N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide was assessed through various assays. The compound showed preferential inhibition towards certain enzymes over others:

- High Selectivity : The compound demonstrated a preference for maltase α-glucosidase over other tested enzymes.

- Cell Line Studies : In cancer cell lines such as MCF7 and A2780, the compound exhibited significant growth inhibition (up to 54% in some cases), indicating potential anticancer properties .

Case Studies

Several studies have explored the pharmacological implications of compounds similar to N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide:

- Anticancer Activity : A study highlighted that compounds with similar structures inhibited the proliferation of various cancer cell lines. The mechanism was linked to the disruption of metabolic pathways essential for cancer cell survival .

- Diabetes Management : Another investigation focused on the role of such compounds in managing diabetes through their ability to inhibit carbohydrate-hydrolyzing enzymes. This could lead to reduced glucose absorption and better glycemic control .

Q & A

Q. What are the common synthetic routes for preparing N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : This compound is typically synthesized via Suzuki-Miyaura cross-coupling or amide coupling reactions. For example, a modified protocol involves coupling 4-boronic acid derivatives with methylamine-containing precursors under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous solvents like THF or DMF at 80–100°C . Reaction optimization includes controlling stoichiometry, temperature, and catalyst loading. Post-synthesis purification often employs automated column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) to isolate the product with ≥95% purity . Yields vary (39–76%) depending on steric hindrance and boronate ester stability .

Q. How is the structural integrity of this compound validated in academic research?

- Methodological Answer : Structural confirmation relies on multi-technique characterization:

- NMR Spectroscopy : , , and NMR identify key functional groups (e.g., boronate ester peaks at δ ~30 ppm in ) and assess purity .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 345.24 for C₁₈H₂₈BN₃O₃) .

- X-ray Crystallography : For crystalline derivatives, SHELX or OLEX2 software refines bond lengths and angles, resolving ambiguities in substituent positioning .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this boronate ester in cross-coupling reactions?

- Methodological Answer : The boronate group undergoes transmetalation with palladium catalysts in Suzuki-Miyaura reactions. Kinetic studies using -NMR track boronate ester activation, revealing rate dependence on base strength (e.g., K₂CO₃ vs. CsF) and solvent polarity . Density Functional Theory (DFT) calculations model transition states to explain regioselectivity in aryl-aryl bond formation . Contradictions in reactivity (e.g., steric vs. electronic effects) are resolved by comparing Hammett parameters of substituents .

Q. How does this compound perform in functional materials, such as OLEDs or ROS-responsive systems?

- Methodological Answer :

- OLED Applications : As an electron donor, it enhances charge transport in thermally activated delayed fluorescence (TADF) emitters. Device testing involves spin-coating thin films (50–100 nm) and measuring electroluminescence efficiency (e.g., external quantum efficiency ≥20%) .

- Biomedical Probes : Derivatives with ROS-cleavable linkers (e.g., 4-nitrophenyl carbonate) enable targeted drug delivery. For example, RNase A conjugates are reactivated by intracellular H₂O₂, validated via fluorescence recovery assays and cytotoxicity profiling (IC₅₀ < 10 µM in cancer cells) .

Q. What challenges arise in crystallographic analysis of derivatives, and how are they addressed?

- Methodological Answer : Challenges include poor crystal quality due to flexible methyl groups or solvent inclusion. Solutions:

- Cryocrystallography : Flash-freezing at 100 K stabilizes crystals .

- Twinned Data Refinement : SHELXL handles twinning via HKLF5 format, improving R-factor convergence (<5% for high-resolution data) .

- Disorder Modeling : OLEX2’s SQUEEZE algorithm removes electron density from disordered solvent regions .

Data Contradiction Analysis

Q. Why do reported yields for Suzuki-Miyaura reactions vary widely (39–76%)?

- Methodological Answer : Discrepancies stem from:

- Substrate Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) slow transmetalation, reducing yields .

- Catalyst Deactivation : Pd(0) aggregation in polar solvents (e.g., DMF) lowers catalytic efficiency. Adding ligands like P(o-Tol)₃ mitigates this .

- Purification Losses : Hydrophobic derivatives may precipitate prematurely, requiring alternative solvents (e.g., CHCl₃/MeOH) .

Methodological Best Practices

Q. What protocols optimize boronate ester stability during storage and handling?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.